REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H-].[Na+].[Br:9][C:10]1[N:11]=[CH:12][N:13]([C:15]2[CH:20]=[CH:19][N:18]=[C:17](Cl)[N:16]=2)[CH:14]=1>CN(C=O)C>[Br:9][C:10]1[N:11]=[CH:12][N:13]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)[N:16]=2)[CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.256 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CN(C1)C1=NC(=NC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated under the infuenceof microwave radiation for 7 minutes
|
Duration
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7 min
|
Type
|
CUSTOM
|
Details
|
(120° C., High absorption setting)
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the mixture
|
Type
|
ADDITION
|
Details
|
was diluted with water (7 ml)
|
Type
|
CUSTOM
|
Details
|
the resultant yellow precipitate removed by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2) (4:1—Hexanes:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CN(C1)C1=NC(=NC=C1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |